PEG5 Linker Length: Structural Differentiation
Pomalidomide-amino-PEG5-NH2 hydrochloride incorporates a five-unit PEG linker (PEG5, ~23 atoms backbone length), positioning it at an intermediate length within the commercial pomalidomide-PEG-amine series. Direct comparison with available analogs reveals clear structural differentiation: Pomalidomide-PEG2-NH2 (2 units, ~10 atoms), Pomalidomide-PEG4-NH2 (4 units, ~19 atoms), and Pomalidomide-PEG6-NH2 (6 units, ~28 atoms) each provide distinct spatial reach and physicochemical profiles . Linker length is a critical determinant of degradation efficiency in PROTAC systems, as it dictates the distance between CRBN and target protein binding sites within the ternary complex . The PEG5 configuration offers an experimentally validated intermediate reach that cannot be achieved by substituting shorter or longer analogs without altering ternary complex geometry and degradation outcomes.
Intermediate linker reach for ternary complex optimization
Linker length-activity relationships are target-dependent
| Evidence Dimension | PEG linker unit count and approximate backbone atom length |
|---|---|
| Target Compound Data | PEG5 (5 ethylene glycol repeat units; ~23 backbone atoms) |
| Comparator Or Baseline | Pomalidomide-PEG2-NH2: 2 units (~10 atoms); Pomalidomide-PEG4-NH2: 4 units (~19 atoms); Pomalidomide-PEG6-NH2: 6 units (~28 atoms) |
| Quantified Difference | +3 units (+60%) vs. PEG2; +1 unit (+25%) vs. PEG4; -1 unit (-17%) vs. PEG6 |
| Conditions | Structural comparison based on chemical formula and linker composition; linker length-activity relationships established in PROTAC SAR literature |
Why This Matters
Procurement of PEG5-length conjugate ensures access to a distinct spatial parameter space in ternary complex optimization; substituting PEG4 or PEG6 alters the achievable degradation geometry and may require re-optimization of the entire PROTAC series.
